[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide
Overview
Description
[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications, environmental impact, and industrial uses. This compound is known for its unique chemical structure and properties, making it a subject of interest in various fields of study.
Mechanism of Action
Mode of Action
The exact mode of action of this compound is currently unknown . It is suggested that it may act as a selective inhibitor for certain types of nitric oxide synthases .
Biochemical Pathways
It is suggested that it may influence the nitric oxide pathway, given its potential role as a nitric oxide synthase inhibitor .
Result of Action
It is suggested that it may have an inhibitory effect on nitric oxide production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of cyclohexylmethylamine with a suitable sulfanyl reagent under controlled conditions. The reaction is carried out in the presence of a hydrobromic acid catalyst to facilitate the formation of the hydrobromide salt. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and ensures consistent quality of the product. The use of advanced purification techniques, such as crystallization and chromatography, further enhances the purity of the compound.
Chemical Reactions Analysis
Types of Reactions
[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and substituted methanimidamides. These products have diverse applications in various fields, including pharmaceuticals and materials science.
Scientific Research Applications
[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Comparison with Similar Compounds
[(Cyclohexylmethyl)sulfanyl]methanimidamide hydrobromide can be compared with other similar compounds, such as:
- [(Cyclohexylmethyl)sulfanyl]methanimidamide hydrochloride
- [(Cyclohexylmethyl)sulfanyl]methanimidamide sulfate
- [(Cyclohexylmethyl)sulfanyl]methanimidamide nitrate
These compounds share similar chemical structures but differ in their counterions, which can affect their solubility, stability, and reactivity. This compound is unique due to its specific hydrobromide counterion, which imparts distinct properties and advantages in certain applications.
Properties
IUPAC Name |
cyclohexylmethyl carbamimidothioate;hydrobromide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2S.BrH/c9-8(10)11-6-7-4-2-1-3-5-7;/h7H,1-6H2,(H3,9,10);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEBLEPWVZWLRY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CSC(=N)N.Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17BrN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112844-43-6 | |
Record name | Pseudourea, 2-(cyclohexylmethyl)-2-thio-, hydrobromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=112844-43-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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